

Predicted Electron Ionization (EI) Fragmentation of 2,4,6-Trifluorophenylacetic Acid

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Compound of Interest

Compound Name: 2,4,6-Trifluorophenylacetic acid

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The fragmentation of a molecule in an EI-MS system begins with the formation of a high-energy molecular ion ($M^{\bullet+}$), which then undergoes a series of dissociation reactions to yield smaller, characteristic fragment ions.[2][3] For **2,4,6-Trifluorophenylacetic acid** ($C_8H_5F_3O_2$, Molecular Weight: 190.12 g/mol), the fragmentation is governed by the interplay between the carboxylic acid functional group and the stable, electron-withdrawing trifluorinated aromatic ring.[4]

The molecular ion ($M^{\bullet+}$) is expected to be prominent due to the stability conferred by the aromatic ring.[5][6] The primary fragmentation pathways are predicted to involve cleavages adjacent to the carbonyl group and rearrangements influenced by the phenyl ring, as well as unique fragmentations related to the fluorine substituents.

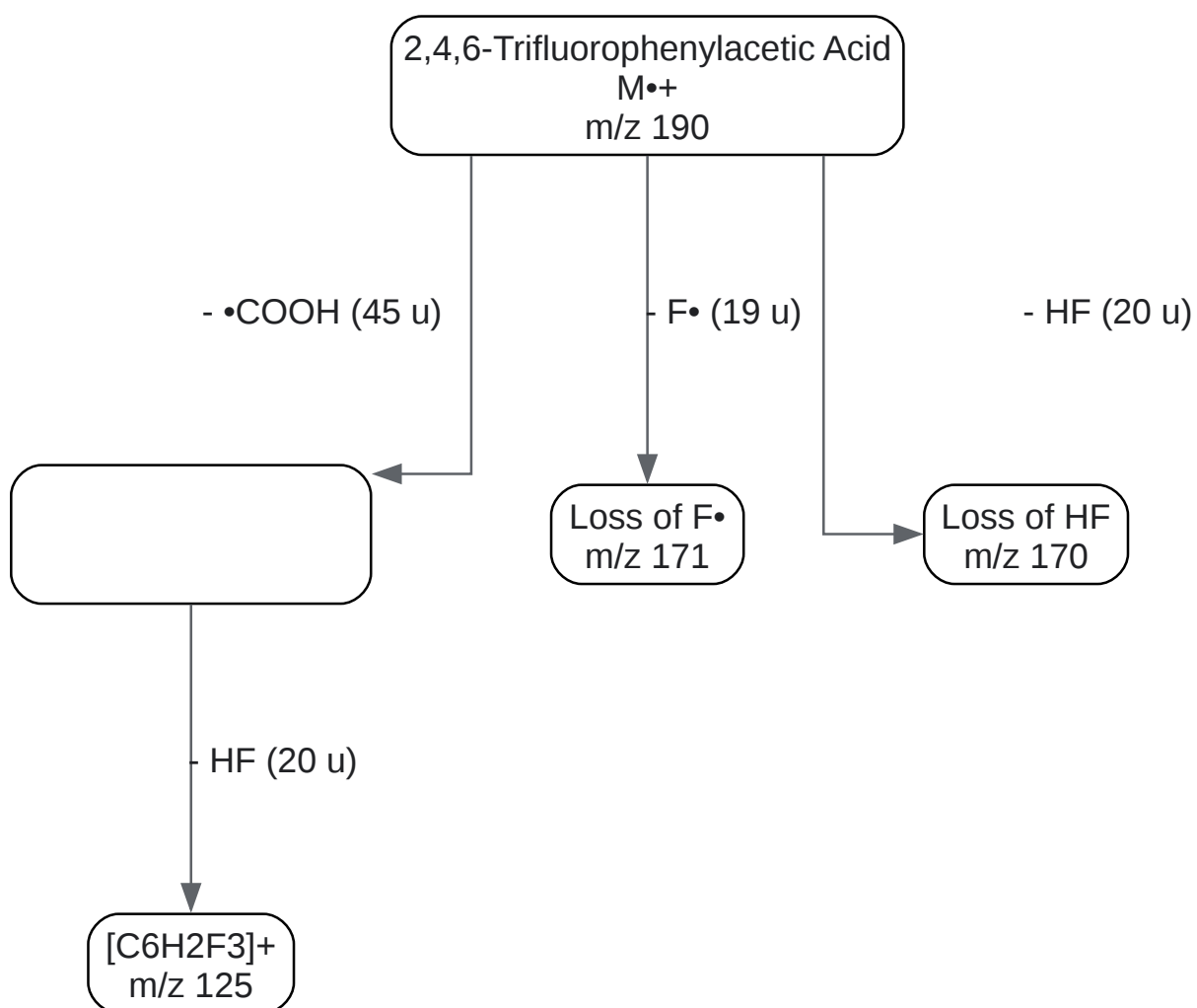
Key Predicted Fragmentation Pathways:

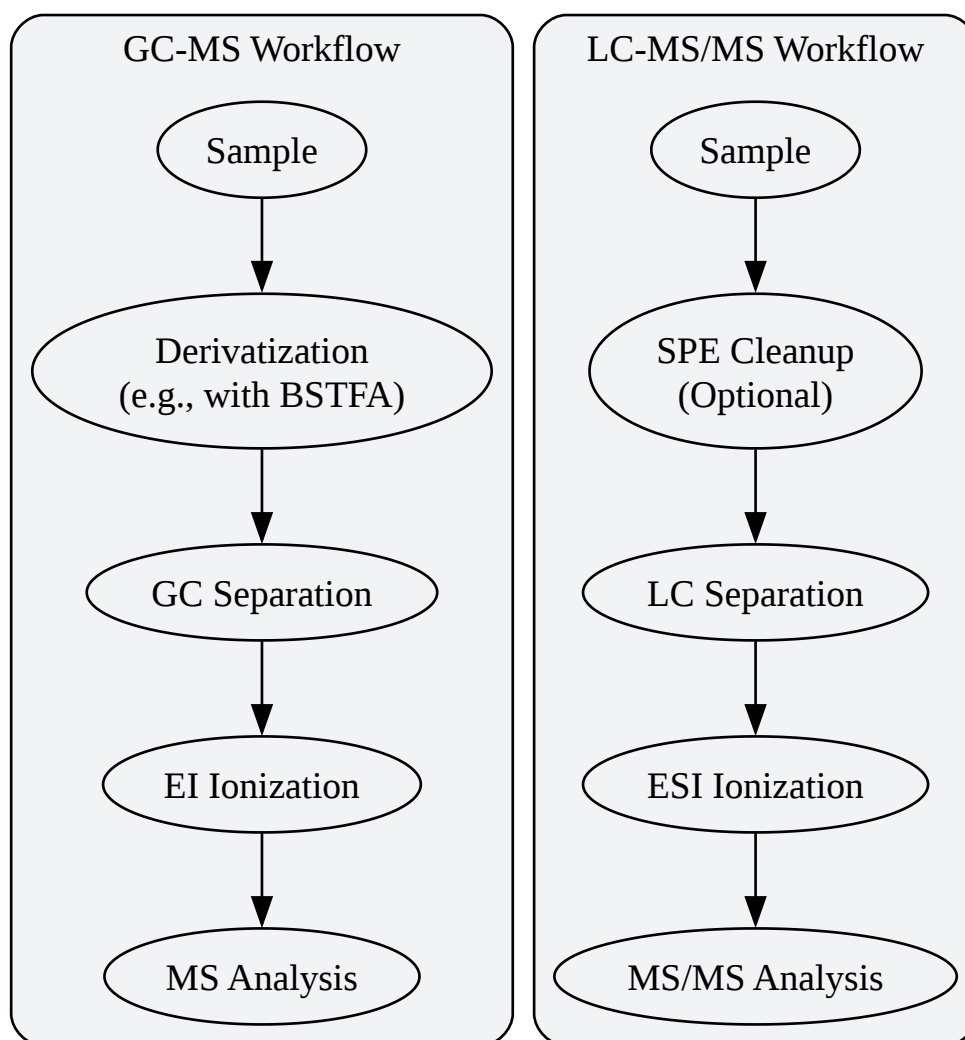
- **α -Cleavage (Loss of Carboxyl Radical):** The most characteristic fragmentation for phenylacetic acids is the cleavage of the C-C bond between the methylene group and the carbonyl carbon.[6][7] This results in the loss of the $\bullet COOH$ radical (mass 45) to form a highly stable trifluorobenzyl cation. This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.
- **Formation of a Trifluorotropylium Ion:** The initial trifluorobenzyl cation can rearrange into a more stable seven-membered trifluorotropylium ion. This rearrangement is a hallmark of alkyl-substituted benzene rings, which typically form a tropylium ion at m/z 91.[5]

- Loss of a Neutral CO₂ Molecule (McLafferty Rearrangement Analog): While a classic McLafferty rearrangement is not possible due to the lack of a γ -hydrogen on an alkyl chain, a related rearrangement can lead to the loss of CO₂ (mass 44) from the molecular ion, although this is generally less favorable for aromatic acids compared to aliphatic ones.[8]
- Fragmentation of the Aromatic Ring: Fluorinated aromatic compounds can exhibit characteristic losses of fluorine (F•, mass 19) or hydrogen fluoride (HF, mass 20).[5] These losses can occur from the molecular ion or from major fragment ions, leading to a series of lower-mass ions.

Visualizing the Fragmentation Cascade

The logical flow of these fragmentation events can be visualized as a pathway originating from the molecular ion.





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